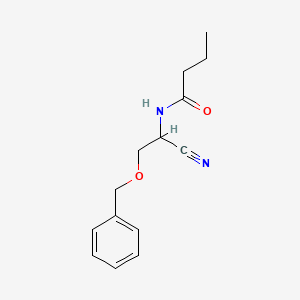
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a benzyloxy group, a butyryl group, and an aminopropionitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-a-(N-butyryl)-aminopropionitrile typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent under basic conditions.
Introduction of the Butyryl Group: The butyryl group can be introduced through an acylation reaction using butyryl chloride and a suitable base.
Formation of the Aminopropionitrile Moiety: This step involves the reaction of an appropriate amine with acrylonitrile under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying enzyme-substrate interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As a building block for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-a-(N-butyryl)-aminopropionitrile depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-a-(N-acetyl)-aminopropionitrile: Similar structure but with an acetyl group instead of a butyryl group.
3-Benzyloxy-a-(N-propionyl)-aminopropionitrile: Similar structure but with a propionyl group instead of a butyryl group.
Uniqueness
3-Benzyloxy-a-(N-butyryl)-aminopropionitrile is unique due to the presence of the butyryl group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(1-cyano-2-phenylmethoxyethyl)butanamide |
InChI |
InChI=1S/C14H18N2O2/c1-2-6-14(17)16-13(9-15)11-18-10-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,10-11H2,1H3,(H,16,17) |
InChI Key |
NFFBIFBOPUOFDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(COCC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)

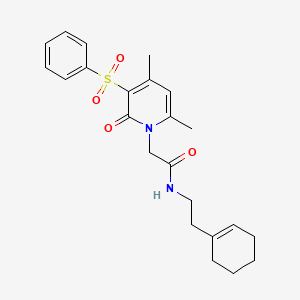
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)
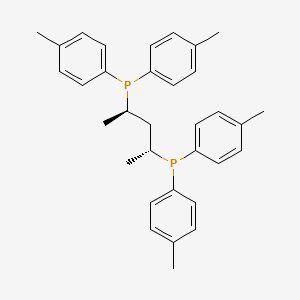
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)

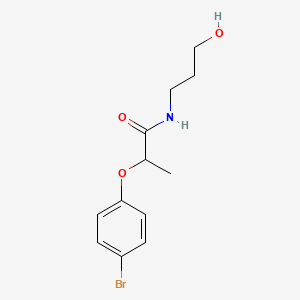
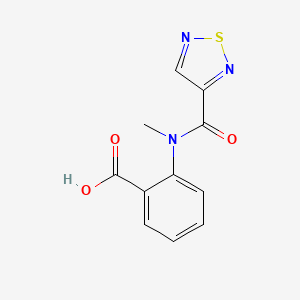
![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)
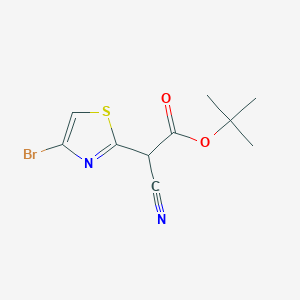
![[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide](/img/structure/B14916730.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14916740.png)
